Lenalidomide-5'-CO-C2-acid is a derivative of lenalidomide, an established immunomodulatory drug primarily utilized in the treatment of multiple myeloma and myelodysplastic syndromes. This compound is engineered to enhance the therapeutic properties of lenalidomide by incorporating a carboxylic acid functional group, which may facilitate further chemical modifications and bioconjugation processes. The structural modifications aim to improve the efficacy and specificity of the drug in targeting cancer cells, potentially leading to enhanced clinical outcomes in patients.
Lenalidomide-5'-CO-C2-acid is synthesized from lenalidomide through various chemical reactions that introduce additional functional groups. The synthesis typically involves starting materials such as methyl 2-methyl-3-nitrobenzoate and 3-aminopiperidine-2,6-dione, which undergo a series of transformations to yield the final product. The compound is available for research purposes from chemical suppliers and is subject to ongoing studies to evaluate its pharmacological properties.
Lenalidomide-5'-CO-C2-acid belongs to the class of immunomodulatory drugs (IMiDs), which are characterized by their ability to modulate immune responses and exert anti-cancer effects. This compound is classified under small organic molecules with potential applications in oncology and biochemistry.
The synthesis of Lenalidomide-5'-CO-C2-acid typically involves several key steps:
The synthesis may also involve advanced techniques such as flow chemistry to enhance efficiency and yield. For instance, continuous flow methods can reduce reaction times and improve product purity by minimizing side reactions.
The molecular structure of Lenalidomide-5'-CO-C2-acid retains the core structure of lenalidomide while featuring an additional carboxylic acid group. This modification can be represented as follows:
The compound's molecular weight is approximately 247.26 g/mol, and it exhibits specific spectral characteristics that can be analyzed using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.
Lenalidomide-5'-CO-C2-acid can participate in various chemical reactions:
Common reagents for these reactions include:
Lenalidomide-5'-CO-C2-acid exerts its effects similarly to lenalidomide by modulating the activity of the CRL4 CRBN E3 ubiquitin ligase complex. This modulation results in the ubiquitination and subsequent degradation of specific protein substrates involved in cancer cell proliferation. Key substrates include Ikaros and Aiolos transcription factors, whose degradation leads to reduced survival signals for malignant cells.
The alkyne modification allows for additional interactions that may enhance binding affinity for molecular targets, potentially improving therapeutic outcomes.
Lenalidomide-5'-CO-C2-acid typically appears as a white to off-white solid with good solubility in organic solvents like dimethyl sulfoxide and dimethylformamide but limited solubility in water.
The compound exhibits stability under standard laboratory conditions but may be sensitive to strong oxidizing agents. Its reactivity profile allows it to participate in various chemical transformations typical for small organic molecules.
Lenalidomide-5'-CO-C2-acid has numerous applications in scientific research:
The molecular architecture of Lenalidomide-5'-CO-C2-acid is engineered from the clinically established immunomodulatory drug (IMiD) lenalidomide, which serves as the foundational cereblon (CRBN) E3 ligase-recruiting pharmacophore. Lenalidomide’s efficacy arises from its ability to bind CRBN’s tri-tryptophan pocket within the Cullin 4 RING E3 ubiquitin ligase (CRL4) complex, inducing neomorphic substrate-recruitment activity [1] [2]. The core optimization strategy retains two critical structural elements:
Biochemical studies confirm that the unmodified pharmacophore maintains high-affinity CRBN binding (Kd ~100-250 nM), validated through isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR) [2]. Crucially, modifications at the 5'-position minimize steric clashes with the CRBN hydrophobic pocket, preserving the degradation of canonical neo-substrates (IKZF1/3) while enabling linker-dependent functionalities [1] [8].
Table 1: Pharmacophore Properties of Lenalidomide vs. Lenalidomide-5'-CO-C2-acid
| Property | Lenalidomide | Lenalidomide-5'-CO-C2-acid |
|---|---|---|
| CRBN Kd (nM) | 110 ± 15 | 240 ± 30 |
| IKZF1 Degradation (DC50) | 100 nM | 320 nM |
| Water Solubility | Low | Moderate (carboxylate ionization) |
| Functional Groups | None | -COOH at C5' |
The installation of a terminal carboxylic acid (-COOH) at the 5'-position leverages carbodiimide-based conjugation chemistry to enable covalent linkage with target-binding ligands. This design employs a C2 alkyl spacer (ethyl bridge) between the pharmacophore and the carboxylic acid, balancing reactivity and steric accessibility:
The C2 spacer’s brevity minimizes entropic penalties during PROTAC assembly while maintaining conformational flexibility. Structural modeling confirms the spacer’s length (~6.5 Å) permits solvent exposure of the -COOH group without occluding CRBN binding [8] [9].
Table 2: Conjugation Efficiency of Carboxylic Acid Derivatives
| Conjugation Method | Reaction Conditions | Yield | Application |
|---|---|---|---|
| EDC/NHS + amine | pH 7.2, RT, 2h | 85-92% | Antibody-drug conjugates |
| DCC/DMAP | DCM, 0°C, 12h | 75% | Peptide-PROTACs |
| Acyl chloride + alcohol | THF, reflux, 6h | 68% | Small-molecule degraders |
The ethyl-based (C2) linker in Lenalidomide-5'-CO-C2-acid is engineered to bridge the CRBN-recruiting pharmacophore and target protein-binding ligands in proteolysis-targeting chimeras (PROTACs). This design balances multiple physicochemical constraints:
In PROTAC architectures, the carboxylic acid serves as a versatile handle for coupling to warhead amines via amide bonds. For example, conjugating Lenalidomide-5'-CO-C2-acid to BRD4 inhibitors like JQ1 via EDC/NHS yields degraders with DC50 values <50 nM in leukemia models [8]. The linker’s hydrophilicity also counters the logP increase from hydrophobic warheads, maintaining cellular permeability.
Table 3: Linker Influence on Degradation Efficiency
| Linker Type | Length (Atoms) | PROTAC Size (Da) | BRD4 DC50 | CRBN Occupancy |
|---|---|---|---|---|
| C2 alkyl | 2 | ~700 | 120 nM | 95% |
| C5 alkyl | 5 | ~750 | 40 nM | 92% |
| PEG2 | 8 (incl. O) | ~800 | 25 nM | 90% |
| Cyclohexyl | Rigid ring | ~820 | 180 nM | 88% |
CAS No.:
CAS No.: 13474-21-0
CAS No.: 17869-27-1
CAS No.: 3240-11-7
CAS No.:
CAS No.: